![molecular formula C9H10BrF3N2O B2564886 [5-溴-2-[甲基(2,2,2-三氟乙基)氨基]吡啶-3-基]甲醇 CAS No. 1250558-07-6](/img/structure/B2564886.png)
[5-溴-2-[甲基(2,2,2-三氟乙基)氨基]吡啶-3-基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes a bromine atom, a trifluoroethyl group, and a pyridine ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
科学研究应用
{5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets in a way that they bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which this compound is a part of, are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It’s known that sulfoximine, a group that this compound is a part of, could be a bioisostere of sulfones and sulfonamides with enhanced adme properties .
Result of Action
Indole derivatives, which this compound is a part of, are known to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, a process that this compound might be a part of, is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
准备方法
The synthesis of {5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol typically involves multiple steps. One common synthetic route starts with the bromination of a pyridine derivative, followed by the introduction of the trifluoroethyl group through nucleophilic substitution. The final step involves the reduction of the intermediate to yield the desired methanol derivative. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Similar compounds include other fluorinated pyridines and brominated derivatives. Compared to these, {5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol is unique due to the presence of both bromine and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:
- 2-bromo-3-fluoropyridine
- 5-bromo-2-fluoropyridine
- 2-(trifluoromethyl)pyridine
These compounds share some structural similarities but differ in their specific functional groups and resulting properties .
属性
IUPAC Name |
[5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O/c1-15(5-9(11,12)13)8-6(4-16)2-7(10)3-14-8/h2-3,16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVQVHGNVXTFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1=C(C=C(C=N1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2564804.png)
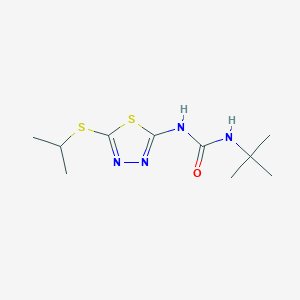

![1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2564809.png)
![1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2564810.png)
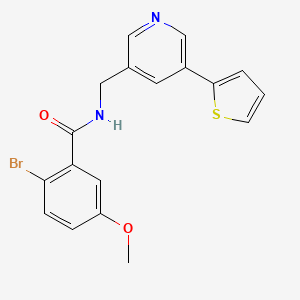
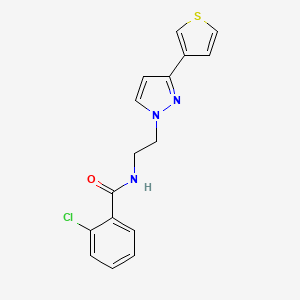
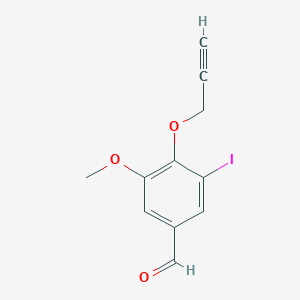
![N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564817.png)



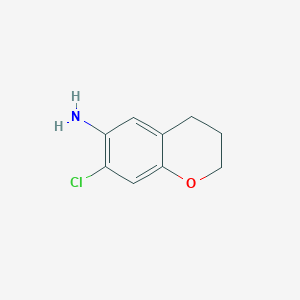
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2564826.png)
